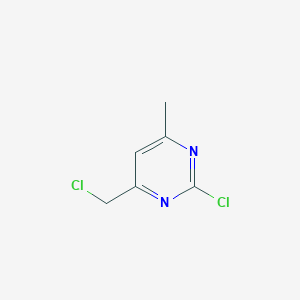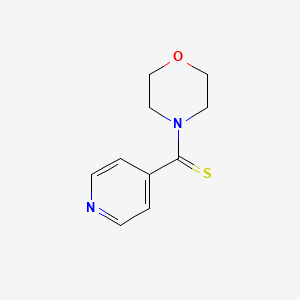![molecular formula C17H21FN6 B2921770 3-(4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine CAS No. 2034364-23-1](/img/structure/B2921770.png)
3-(4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
The compound 3-(4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine, also known as 4-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-6-ethyl-5-fluoropyrimidine, has several potential applications in scientific research. Here’s a comprehensive analysis focusing on unique applications:
Antibacterial Agents
Compounds with piperazine and pyrimidine moieties have been studied for their antibacterial properties. The structural similarity of the compound to these moieties suggests potential as an antibacterial agent. Research could explore its efficacy against various bacterial strains and its mechanism of action .
Antipsychotic Drug Development
Piperazine derivatives are known to act as dopamine and serotonin antagonists. Given the compound’s structure, it could be investigated for antipsychotic properties, potentially contributing to the development of new medications for psychiatric disorders .
Antiviral Research
The piperazine component of the compound has shown antiviral activity in other contexts. This compound could be applied in the synthesis of new antiviral drugs, particularly targeting RNA viruses that have a high mutation rate .
Cancer Therapeutics
Pyrimidine derivatives are often used in cancer treatment due to their ability to interfere with DNA synthesis. The compound could be researched for its potential use in targeted cancer therapies, especially in tumors that exhibit overexpression of pyrimidine-utilizing enzymes .
Neurological Disorders
Given the compound’s structural features, it may modulate neurotransmitter systems. This suggests possible applications in treating neurological disorders such as Parkinson’s disease or epilepsy by protecting neuronal cells or modulating synaptic transmission .
Metabolic Disease Treatment
The compound’s potential interaction with various enzymes could make it a candidate for treating metabolic diseases. Studies could focus on its effect on enzymes involved in metabolic pathways, offering a new approach to managing conditions like diabetes .
Drug Delivery Systems
The unique structure of the compound might allow it to be used in drug delivery systems. Its ability to cross biological barriers could be harnessed to deliver other therapeutic agents more effectively to their target sites .
Agricultural Chemicals
Research into the compound’s activity as an agricultural chemical, possibly as a pesticide or herbicide, could be valuable. Its efficacy, safety, and environmental impact would be key areas of investigation .
Propiedades
IUPAC Name |
3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6/c1-2-13-16(18)17(20-11-19-13)24-8-6-23(7-9-24)15-10-12-4-3-5-14(12)21-22-15/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCUCJNOIZFKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NN=C4CCCC4=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride](/img/structure/B2921691.png)
![2-Methoxyethyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2921692.png)
![N-(3-methylphenyl)-2-[(5-pyridin-4-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2921693.png)
![N-(2-Methoxy-phenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide](/img/structure/B2921698.png)
![2,2-Diethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2921699.png)

![3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2921704.png)
![N-[1-(hydroxymethyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B2921706.png)
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2921707.png)

![3-Benzoyl-6,8-difluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2921709.png)
![1-(7-Methoxy-1-benzofuran-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2921710.png)